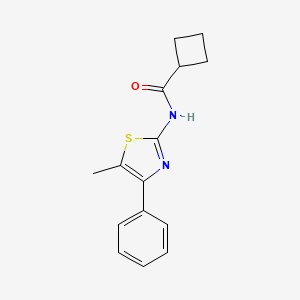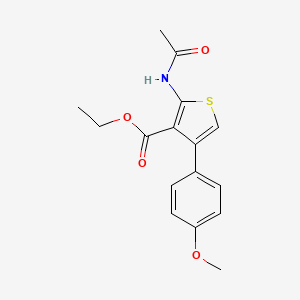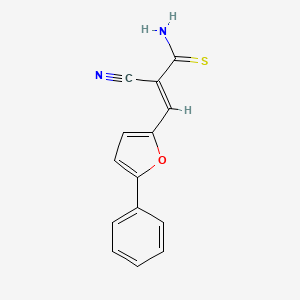![molecular formula C21H20N2O3 B5725526 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5725526.png)
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide, also known as CPI-455, is a small molecule inhibitor that is being studied for its potential therapeutic applications. It is a member of the indole-3-carboxamide family of compounds, which have been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. CPI-455 has been found to inhibit the activity of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.
Mechanism of Action
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide inhibits the activity of the BET family of proteins, which are involved in the regulation of gene expression. These proteins bind to acetylated histones, which are involved in the packaging of DNA into chromatin. By inhibiting the activity of the BET proteins, this compound can alter the expression of a number of different genes, including those involved in inflammation, cell growth, and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied, but preliminary research suggests that it has a number of different effects on cells and tissues. It has been shown to inhibit the growth and survival of cancer cells, and to reduce inflammation in animal models of inflammatory disease. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the activity of immune cells such as T cells and natural killer cells.
Advantages and Limitations for Lab Experiments
One advantage of 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide is that it has been shown to be effective in a number of different types of cancer cells, including those that are resistant to other therapies. It has also been found to have low toxicity in animal models, suggesting that it may be well-tolerated in humans. However, one limitation of this compound is that it is a relatively new compound, and its long-term effects on human health are not yet known. In addition, it may be difficult to develop effective dosing strategies for this compound, as its pharmacokinetics and pharmacodynamics are still being studied.
Future Directions
There are a number of different directions that future research on 2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide could take. One area of interest is the development of more effective dosing strategies, which could help to maximize the therapeutic benefits of the compound while minimizing its side effects. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to respond to treatment with this compound. Finally, researchers may continue to investigate the potential use of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders.
Synthesis Methods
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide can be synthesized using a multi-step process that involves the coupling of an indole-3-carboxylic acid derivative with a 3-methoxyphenylamine derivative. The resulting intermediate is then reacted with cyclopropylcarbonyl chloride to form the final product. The synthesis of this compound has been described in detail in a number of research papers, including a recent publication by researchers at the University of California, San Francisco.
Scientific Research Applications
2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in a number of different areas. It has been shown to have anti-inflammatory effects, which could make it useful for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been found to have anti-tumor properties, and has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to have anti-viral activity, and has been studied for its potential use in the treatment of viral infections such as HIV and hepatitis B.
properties
IUPAC Name |
2-[3-(cyclopropanecarbonyl)indol-1-yl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-26-16-6-4-5-15(11-16)22-20(24)13-23-12-18(21(25)14-9-10-14)17-7-2-3-8-19(17)23/h2-8,11-12,14H,9-10,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBLCCQCHOHQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID56320393 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,5-dimethyl-3-[2-(4-nitrophenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5725450.png)

![4-[(4-cycloheptyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5725468.png)
![7-(3-chloro-4-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5725469.png)




![N-[4-(diethylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5725507.png)

![2-[(4-chlorobenzyl)thio]-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B5725533.png)
![(3,4-dimethoxyphenyl)[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]amine](/img/structure/B5725535.png)